2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of indole, pyridine, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-1H-indole-3-carboxylic acid hydrazide with pyridine-2-carboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of reduced oxadiazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-thiadiazole: This compound is similar but contains a thiadiazole ring instead of an oxadiazole ring.
2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-triazole: This compound features a triazole ring in place of the oxadiazole ring.
Uniqueness: The presence of the oxadiazole ring in 2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole imparts unique electronic and steric properties, making it distinct from its thiadiazole and triazole analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
2-ethyl-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-2-17-20-21-18(23-17)16-11-13-7-3-4-9-15(13)22(16)12-14-8-5-6-10-19-14/h3-11H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZCPCAKYTYSCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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